REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH2:6]=[O:7].[CH:8]([OH:17])([C:13]([F:16])([F:15])[F:14])[C:9]([F:12])([F:11])[F:10]>C(=O)=O.CC(C)=O>[CH:8]([O:17][CH2:6][O:7][CH:8]([C:13]([F:16])([F:15])[F:14])[C:9]([F:12])([F:11])[F:10])([C:13]([F:16])([F:15])[F:14])[C:9]([F:12])([F:11])[F:10] |f:3.4|
|
Name
|
|
Quantity
|
111.3 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
52.8 g
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)(C(F)(F)F)O
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)=O.CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stopping stirring
|
Type
|
CUSTOM
|
Details
|
With this, the contents were separated into two layers
|
Type
|
WASH
|
Details
|
washed with 50 ml of 5% sodium hydrogencarbonate aqueous solution
|
Type
|
CUSTOM
|
Details
|
With this, it was separated into two layers
|
Type
|
CUSTOM
|
Details
|
to obtain an organic matter
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
C(C(F)(F)F)(C(F)(F)F)OCOC(C(F)(F)F)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |